molecular formula C17H17NO4 B2391501 (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one CAS No. 14073-11-1

(E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No.: B2391501
CAS No.: 14073-11-1
M. Wt: 299.326
InChI Key: RIOOISYOISHLGS-RMKNXTFCSA-N
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Description

(E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one is a synthetic organic compound that belongs to the class of pyranones. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an acrylate moiety. The pyranone ring system is a common structural motif in many biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one typically involves the following steps:

    Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 4-hydroxy-6-methyl-2H-pyran-2-one derivative.

    Introduction of the Acrylate Moiety: The acrylate group can be introduced via a Knoevenagel condensation reaction between the pyranone derivative and an appropriate aldehyde or ketone.

    Attachment of the Dimethylamino Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyranone derivatives.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced forms.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: The compound may be used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one: can be compared with other pyranone derivatives that have similar structural features.

    4-Hydroxy-6-methyl-2H-pyran-2-one: A simpler pyranone derivative without the acrylate and dimethylamino groups.

    (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-pyran-2-one: A similar compound lacking the methyl group at the 6-position.

Uniqueness

The presence of the dimethylamino group and the acrylate moiety in this compound makes it unique compared to other pyranone derivatives. These functional groups can impart distinct chemical and biological properties, making the compound valuable for various applications.

Properties

IUPAC Name

3-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-11-10-15(20)16(17(21)22-11)14(19)9-6-12-4-7-13(8-5-12)18(2)3/h4-10,20H,1-3H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOOISYOISHLGS-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC=C(C=C2)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC=C(C=C2)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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